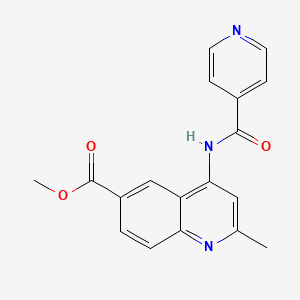

Methyl 2-methyl-4-(4-pyridylcarbonylamino)quinoline-6-carboxylate

Description

N-[(2Z)-5,5-dioxido-3-[4-(trifluoromethoxy)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2,2-dimethylpropanamide is a structurally complex heterocyclic compound featuring a fused tetrahydrothieno[3,4-d][1,3]thiazol ring system with a sulfone group (5,5-dioxido), a 4-(trifluoromethoxy)phenyl substituent, and a 2,2-dimethylpropanamide moiety. The sulfone group enhances polarity and metabolic stability, while the trifluoromethoxy group contributes to lipophilicity and electronic effects. The propanamide chain may influence solubility and binding interactions.

Properties

Molecular Formula |

C18H15N3O3 |

|---|---|

Molecular Weight |

321.3 g/mol |

IUPAC Name |

methyl 2-methyl-4-(pyridine-4-carbonylamino)quinoline-6-carboxylate |

InChI |

InChI=1S/C18H15N3O3/c1-11-9-16(21-17(22)12-5-7-19-8-6-12)14-10-13(18(23)24-2)3-4-15(14)20-11/h3-10H,1-2H3,(H,20,21,22) |

InChI Key |

DIXMGCFYCAGERF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)C(=O)OC)NC(=O)C3=CC=NC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-4-(4-pyridylcarbonylamino)quinoline-6-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized using the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.

Introduction of the Pyridylcarbonylamino Group: The pyridylcarbonylamino group can be introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of recyclable catalysts to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-4-(4-pyridylcarbonylamino)quinoline-6-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridyl and quinoline rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are used under mild to moderate conditions.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Alcohols or amines.

Substitution: Various substituted quinoline derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Methyl 2-methyl-4-(4-pyridylcarbonylamino)quinoline-6-carboxylate has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-microbial, and anti-inflammatory agent.

Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structure.

Industrial Applications: It is explored for use in the synthesis of advanced materials and as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-4-(4-pyridylcarbonylamino)quinoline-6-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting the replication of cancer cells. The pyridylcarbonylamino group can form hydrogen bonds with active sites of enzymes, leading to inhibition of their activity. The carboxylate ester may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Key Differences :

- Electronic Effects : The sulfone group introduces strong electron-withdrawing effects, altering electronic distribution versus thiol-containing analogs.

Substituent Effects

- Trifluoromethoxy vs. Chlorophenyl/Nitro Groups : The 4-(trifluoromethoxy)phenyl group in the target compound provides a balance of lipophilicity and steric bulk, differing from the electron-withdrawing chlorophenyl () or nitro groups ().

- Propanamide vs. Hydrazide/Hydroxyl Groups: The 2,2-dimethylpropanamide chain may improve metabolic stability compared to hydrazide () or phenolic hydroxyl () moieties, which are prone to oxidation or hydrolysis.

Physicochemical Properties

Melting Points and Stability

Inferences: The sulfone group may elevate the target compound’s melting point compared to non-sulfonated analogs due to increased polarity.

Spectroscopic Data

- IR Spectroscopy :

- ¹H-NMR :

- Trifluoromethoxy group in the target compound would produce distinct deshielding effects compared to chlorophenyl () or nitro groups ().

Biological Activity

Methyl 2-methyl-4-(4-pyridylcarbonylamino)quinoline-6-carboxylate (CAS No. 953853-89-9) is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₅N₃O₃

- Molecular Weight : 321.3 g/mol

- IUPAC Name : Methyl 2-methyl-4-(4-pyridylcarbonylamino)quinoline-6-carboxylate

The compound features a quinoline core, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

Antimicrobial Activity

Research has indicated that compounds with similar quinoline structures exhibit significant antimicrobial properties. Methyl 2-methyl-4-(4-pyridylcarbonylamino)quinoline-6-carboxylate has been tested against various bacterial strains, showing notable inhibitory effects. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has shown promise in anticancer studies. In vitro assays demonstrated that it inhibits the proliferation of several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF-7 (breast cancer) | 15.0 |

| A549 (lung cancer) | 20.0 |

Mechanistically, it appears to induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators such as p53 and cyclin D1.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, preliminary studies have suggested that the compound may possess anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in activated macrophages, indicating potential therapeutic applications in inflammatory diseases.

The biological activity of methyl 2-methyl-4-(4-pyridylcarbonylamino)quinoline-6-carboxylate can be attributed to several mechanisms:

- Interference with DNA Replication : The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes.

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.

- Modulation of Signaling Pathways : It influences various signaling pathways, particularly those related to apoptosis and inflammation.

Case Studies

Several studies have investigated the biological activities of this compound:

- Study on Antimicrobial Effects : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of methyl 2-methyl-4-(4-pyridylcarbonylamino)quinoline-6-carboxylate against multidrug-resistant strains, demonstrating its potential as an alternative therapeutic agent.

- Anticancer Research : Research presented at the American Association for Cancer Research highlighted its ability to inhibit tumor growth in xenograft models, supporting further investigation into its mechanism and efficacy in vivo.

- Inflammation Modulation Study : A recent publication in Inflammation Research detailed how this compound reduced inflammatory markers in animal models of arthritis, suggesting its utility in treating chronic inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.